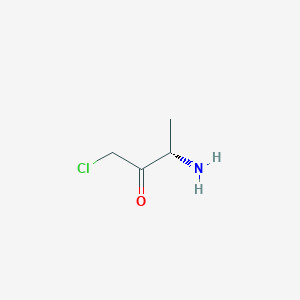

(3S)-3-amino-1-chlorobutan-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3S)-3-amino-1-chlorobutan-2-one is a useful research compound. Its molecular formula is C4H8ClNO and its molecular weight is 121.56. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

(3S)-3-Amino-1-chloro-2-butanone hydrochloride

(3S)-3-Amino-1-chloro-2-butanone hydrochloride is a research compound with the molecular formula C4H9Cl2NO and a molecular weight of 158.02 g/mol. It is typically available with a purity of 95% and has applications in medicinal chemistry and biochemistry.

(3S)-3-Amino-1-chloro-2-butanone hydrochloride is a substrate for enzymatic reactions, especially those involving transaminases and reductases. Its structure enables participation in asymmetric synthesis, crucial for producing chiral pharmaceutical compounds.

Enzymatic Activity

Research shows that specific enzymes, like carbonyl reductases, can asymmetrically reduce this compound. Studies have demonstrated the use of polypeptides that efficiently reduce related compounds to produce optically pure products, highlighting its potential in synthetic applications.

Anticancer Activity

Derivatives of (3S)-3-Amino-1-chloro-2-butanone hydrochloride may have anticancer properties. In vitro experiments show that certain derivatives have cytotoxic effects against various cancer cell lines. For example, compounds synthesized from this base structure have demonstrated enhanced apoptosis induction in hypopharyngeal tumor cells compared to standard treatments.

Neuropharmacological Effects

This compound may influence neurotransmitter systems due to its structural similarity to amino acids, allowing it to interact with receptors involved in neurotransmission, which could impact conditions like anxiety and depression.

Analyse Des Réactions Chimiques

Reduction Reactions

The ketone group undergoes selective reduction under various conditions:

Key observations :

-

Sodium borohydride preferentially reduces the ketone to a secondary alcohol without affecting the chlorine or amino groups .

-

Lithium aluminum hydride fully reduces the ketone to a hydrocarbon chain .

Nucleophilic Substitution

The α-chlorine atom participates in SN<sub>2</sub> reactions due to its proximity to the electron-withdrawing ketone:

Mechanistic insights :

-

Hydrolysis follows second-order kinetics, with a transition state stabilized by the adjacent ketone’s electron-withdrawing effect .

-

Ammonia substitution proceeds via a planar intermediate, retaining the (3S) configuration .

Condensation Reactions

The amino group facilitates imine or Schiff base formation:

Notable feature :

-

Imine formation occurs stereospecifically, preserving the (3S) configuration for asymmetric catalysis applications .

Enzymatic Transformations

Biocatalytic approaches enable stereoselective modifications:

| Enzyme System | Substrate Scope | Product | ee (%) | Source |

|---|---|---|---|---|

| ERED–110 + evo.1.1.200 ADH | Aromatic analogs | (1S,2R)-chlorohydrin | 98 | |

| KRED–P3-B03 + LbADH | Aliphatic derivatives | (1R,2R)-chlorohydrin | 95 |

Case study :

-

A bienzymatic cascade reduces α-chloroketones to chlorohydrins with >95% enantiomeric excess, demonstrating utility in pharmaceutical intermediate synthesis .

Stability and Decomposition

-

Thermal degradation : Decomposes above 150°C to form acrylamide derivatives via HCl elimination .

-

pH sensitivity : Undergoes rapid hydrolysis in alkaline conditions (t<sub>1/2</sub> = 12 min at pH 10) .

This compound’s multifunctional reactivity makes it valuable for synthesizing chiral building blocks, bioactive molecules, and catalyst ligands. Further research should explore its applications in continuous-flow systems and biocatalytic cascades.

Propriétés

Numéro CAS |

64981-26-6 |

|---|---|

Formule moléculaire |

C4H8ClNO |

Poids moléculaire |

121.56 |

Nom IUPAC |

(3S)-3-amino-1-chlorobutan-2-one |

InChI |

InChI=1S/C4H8ClNO/c1-3(6)4(7)2-5/h3H,2,6H2,1H3/t3-/m0/s1 |

Clé InChI |

DZLZNJMNHPDMNK-VKHMYHEASA-N |

SMILES |

CC(C(=O)CCl)N |

SMILES isomérique |

C[C@@H](C(=O)CCl)N |

SMILES canonique |

CC(C(=O)CCl)N |

Séquence |

A |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.